

Comprehensive Application Notes and Protocols: Allyloxy Propanol in Pharmaceutical Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allyloxy propanol

CAS No.: 6180-67-2

Cat. No.: S3715536

Get Quote

Introduction to Allyloxy Propanol and Its Pharmaceutical Relevance

Allyloxy propanol (CAS 6180-67-2) is a specialized **ether-alcohol compound** with significant potential in pharmaceutical manufacturing, particularly in the synthesis of **biodegradable polymers** for drug delivery systems. With the molecular formula $C_6H_{12}O_2$ and a molecular weight of 116.16 g/mol, this **bifunctional compound** possesses both an allyl ether group that enables further functionalization through radical or addition reactions and a hydroxyl group that facilitates incorporation into polymer backbones [1] [2]. The strategic importance of **allyloxy propanol** lies in its ability to serve as a **versatile building block** for the synthesis of specialized pharmaceutical excipients and controlled-release formulations, addressing the growing demand for sophisticated drug delivery platforms in modern therapeutics.

The compound's molecular architecture provides **unique advantages** in polymer chemistry and drug formulation, combining the reactivity of the allyl group with the hydrophilicity and hydrogen-bonding capacity of the alcohol functionality. This balance of hydrophobic and hydrophilic character contributes to tunable solubility parameters that can be exploited in drug-polymer matrix design. Furthermore, the allyl group offers multiple **chemical manipulation pathways**, including free radical polymerization, thiol-ene reactions, and epoxidation, enabling the creation of diverse polymer architectures with precise mechanical

and release properties [3]. These characteristics make **allyloxy propanol** particularly valuable for developing advanced drug delivery systems, including **sustained-release formulations**, targeted therapeutics, and biodegradable implants that optimize pharmacokinetic profiles and enhance patient compliance.

Chemical Profile and Properties

Fundamental Chemical Characteristics

Allyloxy propanol exhibits well-defined **physicochemical properties** that determine its handling, processing, and incorporation into pharmaceutical systems. The compound presents as a liquid at room temperature with a predicted boiling point of $186.0 \pm 15.0^\circ\text{C}$ and a density of $0.917 \pm 0.06 \text{ g/cm}^3$, indicating its **volatile nature** and relatively low mass per unit volume [2]. These physical properties significantly influence processing considerations for industrial pharmaceutical applications, particularly in polymer synthesis and purification stages. The predicted pKa of 14.92 ± 0.10 classifies **allyloxy propanol** as a **neutral compound** under physiological conditions, minimizing potential ionization-related issues in biological systems and contributing to favorable compatibility with active pharmaceutical ingredients (APIs) [2].

The **structural features** of **allyloxy propanol** include a C6 carbon chain with oxygen atoms at strategic positions, creating an amphiphilic character that enhances its utility in pharmaceutical formulations. The allyl terminus ($\text{CH}_2=\text{CH}-\text{CH}_2-$) provides an **unsaturated moiety** susceptible to radical reactions and addition chemistry, while the propanol segment contributes **hydrophilic properties** that influence solubility and miscibility with other formulation components. This molecular design supports the compound's functionality as a **reactive intermediate** in polymer synthesis and as a **modifier** in finished pharmaceutical products, offering formulators a versatile tool for adjusting release characteristics and biodegradation profiles of drug delivery systems.

Safety and Handling Considerations

Allyloxy propanol requires careful handling in laboratory and manufacturing environments, with specific **safety classifications** that mandate appropriate control measures. The compound carries the GHS07 signal word "Warning" with hazard statements H319-H335-H315-H227, indicating potential for **eye irritation**,

respiratory tract irritation, skin irritation, and flammability [2]. These hazards necessitate implementation of adequate engineering controls, including proper ventilation and vapor containment systems, particularly in large-scale pharmaceutical manufacturing operations where significant quantities might be handled.

Table 1: Physicochemical Properties of **Allyloxy Propanol**

Property	Value/Specification	Reference
CAS Number	6180-67-2	[1] [2]
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [2]
Molecular Weight	116.16 g/mol	[1] [2]
Boiling Point	186.0±15.0°C (Predicted)	[2]
Density	0.917±0.06 g/cm ³ (Predicted)	[2]
pKa	14.92±0.10 (Predicted)	[2]
Flash Point	Not specified	-
Water Solubility	Not specified	-

Risk mitigation strategies for working with **allyloxy propanol** include the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and appropriate laboratory attire. Safety statements P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362-P210-P280-P370+P378-P403+P235-P501 recommend precautions including **washing after handling**, using face protection, and avoiding breathing dust/fume/gas/mist/vapors [2]. The compound is classified under RIDADR code 1987, indicating it falls into the category of **flammable liquids** during transportation [2]. These safety considerations must be integrated into all experimental protocols and manufacturing processes to ensure regulatory compliance and maintain a safe working environment for pharmaceutical researchers and production personnel.

Pharmaceutical Applications

Role in Polymer Synthesis and Drug Delivery Systems

Allyloxy propanol serves as a **key intermediate** in the synthesis of specialized polymers for pharmaceutical applications, particularly through its incorporation into polycarbonates and polyphosphates designed for controlled drug release. The compound's functional groups enable the creation of polymers with **precisely tuned degradation rates**, critical for achieving desired drug release profiles in therapeutic applications. Research described in patent literature demonstrates that derivatives of **allyloxy propanol**, specifically 2-allyloxy-1,3-propylene glycol, can be copolymerized with compounds like 5,5-dimethyl-1,3-dioxan-2-one to produce **biodegradable polycarbonates** with applications in sustained-release drug formulations [3]. These advanced materials represent a significant improvement over traditional polymer systems in their ability to provide predictable erosion kinetics and compatible degradation products.

The **versatile reactivity** of **allyloxy propanol** enables its application in diverse drug delivery platforms. The allyl functionality permits post-polymerization modifications through thiol-ene click chemistry or radical addition reactions, introducing functional groups that can influence drug-polymer interactions and release mechanisms. This chemical flexibility allows pharmaceutical scientists to design delivery systems that respond to specific **biological stimuli** such as pH changes, enzyme activity, or redox conditions, creating "smart" drug carriers that optimize therapeutic efficacy. Furthermore, polymers derived from **allyloxy propanol** have shown promise in **gene therapy applications**, where they can form polyplexes with nucleic acids and provide protection during transit to target cells while facilitating controlled release at the intended site of action [3].

Specific Therapeutic Applications

The application potential of **allyloxy propanol**-derived polymers spans multiple therapeutic areas, leveraging their **biocompatible nature** and tunable properties to address specific clinical needs. In sustained-release injectables, these polymers can encapsulate drugs within microspheres or form implants that provide **therapeutic coverage** over extended periods ranging from weeks to months, significantly improving patient compliance for chronic conditions requiring long-term pharmacotherapy. The biodegradability of these polymers eliminates the need for surgical removal after drug depletion, enhancing patient comfort and reducing healthcare costs associated with device retrieval procedures.

Table 2: Pharmaceutical Applications of Allyloxy Propanol and Derivatives

Application Area	Function/Role	Benefits	Reference
Biodegradable Polycarbonates	Monomer for polymer synthesis	Controlled drug release, biodegradability	[3]
Gene Therapy Delivery	Component of polyphosphate carriers	Nucleic acid protection, targeted delivery	[3]
Tissue Engineering	Building block for polymer scaffolds	Biocompatibility, structural support	[3]
Sustained-Release Formulations	Excipient for controlled release	Prolonged therapeutic effect, reduced dosing frequency	[3]

In the field of **tissue engineering and regenerative medicine**, **allyloxy propanol**-based polymers provide scaffolding materials that support cell attachment and proliferation while gradually degrading as new tissue forms. The ability to functionalize these polymers with **bioactive molecules** through the allyl group further enhances their utility in creating specialized microenvironments that direct cellular behavior and tissue development. Additionally, the compound's derivatives have been explored in **targeted cancer therapies**, where polymers incorporating **allyloxy propanol** segments can be conjugated with targeting ligands to enhance drug accumulation in tumor tissues while minimizing systemic exposure and associated side effects [3]. These diverse applications underscore the significant value of **allyloxy propanol** as a versatile building block in advanced pharmaceutical development.

Synthetic Protocols

Synthesis of 2-Allyloxy-1,3-Propylene Glycol

The synthesis of **allyloxy propanol** derivatives follows carefully optimized protocols to ensure **high chemical yield** and purity suitable for pharmaceutical applications. One documented method involves the reaction of 1,3-propanediol with allyl bromide using sodium hydride as a base, producing 2-allyloxy-1,3-propylene glycol (also referred to as 2-allyloxy-1,3-propanediol) [3]. This reaction exemplifies a **Williamson ether synthesis**, where the alkoxide ion generated from the diol acts as a nucleophile attacking the allyl

bromide, resulting in displacement of bromide and formation of the allyl ether linkage. The selectivity of this reaction can be controlled through careful management of stoichiometry, reaction temperature, and addition rates to favor mono-substitution while minimizing di-substituted byproducts.

A **typical experimental procedure** begins with adding sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by slow addition of 1,3-propanediol (1.0 equivalent) with efficient cooling to maintain temperature between 0-5°C. After hydrogen evolution ceases, allyl bromide (1.05 equivalents) is added dropwise, and the reaction mixture is warmed gradually to room temperature with continued stirring for 12-16 hours. The **reaction progress** is monitored by thin-layer chromatography (TLC) or gas chromatography (GC), with typical completion indicated by disappearance of the diol starting material. Upon completion, the reaction is carefully quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and the combined organic layers are washed with brine before drying over anhydrous magnesium sulfate [3]. This synthetic approach provides the **allyloxy propanol** derivative in good yield with purity sufficient for most pharmaceutical applications.

Purification and Characterization Methods

Purification protocols for **allyloxy propanol** and its derivatives typically employ column chromatography over silica gel with elution systems such as ethyl acetate/hexane mixtures in varying ratios (commonly 1:3 to 1:1, depending on the specific compound's polarity). This method effectively separates the desired product from unreacted starting materials and potential byproducts, including di-allylated compounds or residual diols. For larger scale preparations, **distillation techniques** may be employed under reduced pressure to isolate the product, with the boiling point approximately 186°C at atmospheric pressure [2]. The purified compound should be stored under inert atmosphere at low temperatures (2-8°C) to prevent oxidation or polymerization during storage.

Rigorous characterization of the synthesized **allyloxy propanol** derivatives confirms structural identity and ensures pharmaceutical quality standards. Proton nuclear magnetic resonance (¹H NMR) spectroscopy typically shows characteristic signals including a multiplet at approximately δ 5.80-5.95 ppm (vinyl -CH=), multiple signals between δ 5.15-5.30 ppm (=CH₂), a triplet around δ 3.55-3.65 ppm (-O-CH₂-CH₂-OH), and a singlet at approximately δ 2.20 ppm (-OH, exchangeable with D₂O) [3]. Fourier transform infrared (FTIR) spectroscopy reveals key functional groups with absorption bands at approximately 3400 cm⁻¹ (broad, O-H stretch), 3080 cm⁻¹ (=C-H stretch), 2940 cm⁻¹ and 2860 cm⁻¹ (C-H stretch), 1645 cm⁻¹ (C=C stretch), and

1100 cm^{-1} (C-O-C stretch) [3]. These analytical techniques provide complementary structural verification and purity assessment before the compound is utilized in pharmaceutical polymer synthesis.

Polymerization Protocol for Drug Delivery Polymers

The synthesis of pharmaceutical-grade polymers from **allyloxy propanol** derivatives follows **controlled polymerization** protocols to achieve precise molecular weights and narrow polydispersity indices essential for reproducible drug release profiles. A documented method involves the ring-opening polymerization of 2-allyloxy-1,3-propylene carbonate with other cyclic monomers using catalysts such as zinc lactate or tin(II) octoate [3]. The polymerization typically proceeds under **inert atmosphere** in anhydrous solvents like toluene or tetrahydrofuran, with monomer-to-initiator ratios carefully controlled to determine the target molecular weight of the resulting polymer.

The **general procedure** involves charging the purified **allyloxy propanol**-derived monomer and catalyst (0.01-0.05 equivalents) into a flame-dried reaction vessel under nitrogen atmosphere, followed by the addition of anhydrous solvent. The reaction mixture is heated to 80-110°C with continuous stirring for 12-48 hours, depending on the target molecular weight and monomer reactivity. The **polymerization progress** is monitored by gel permeation chromatography (GPC) and ^1H NMR spectroscopy to track molecular weight development and monomer conversion. Upon completion, the polymer is recovered by precipitation into cold methanol or diethyl ether, followed by filtration and drying under vacuum until constant weight is achieved [3]. The resulting allyl-functionalized polymer can be further modified through radical addition or thiol-ene reactions to introduce specific functionalities for drug conjugation or targeting ligand attachment, creating versatile platforms for advanced drug delivery systems.

Experimental Methods and Analytical Techniques

Characterization of Allyloxy Propanol and Derivatives

Comprehensive analysis of **allyloxy propanol** and its polymer derivatives employs multiple orthogonal techniques to verify chemical structure, assess purity, and determine critical quality attributes for pharmaceutical applications. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural

information, with ^1H NMR spectra acquired in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) using tetramethylsilane (TMS) as internal standard [3]. The **interpretive approach** focuses on characteristic chemical shifts and integration patterns that confirm successful synthesis, with particular attention to the vinyl protons of the allyl group (δ 5.80-6.00 ppm), methylene protons adjacent to oxygen (δ 3.40-4.00 ppm), and the hydroxyl proton (δ 2.00-3.00 ppm, variable depending on concentration and solvent). For more detailed structural analysis, ^{13}C NMR spectroscopy complements proton data, with key signals including the vinyl carbons (δ 115-135 ppm) and the carbon atoms adjacent to oxygen (δ 60-75 ppm).

Spectroscopic methods provide additional characterization data, with Fourier transform infrared (FTIR) spectroscopy performed using potassium bromide (KBr) pellets or attenuated total reflectance (ATR) techniques. The analysis focuses on the **functional group region** ($4000\text{-}1500\text{ cm}^{-1}$) to identify hydroxyl stretches ($3200\text{-}3600\text{ cm}^{-1}$), alkene stretches ($1620\text{-}1680\text{ cm}^{-1}$), and carbon-oxygen stretches ($1000\text{-}1260\text{ cm}^{-1}$) characteristic of the ether and alcohol functionalities [3]. Mass spectrometric analysis, employing either electron impact (EI) or electrospray ionization (ESI) techniques, confirms the molecular weight through the molecular ion peak (m/z 116 for $[\text{M}]^{\pm}$ for underivatized **allyloxy propanol**) and provides fragmentation patterns that support structural assignment. For polymer derivatives, gel permeation chromatography (GPC) relative to polystyrene standards determines molecular weight distributions, while thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize phase transitions and thermal stability relevant to pharmaceutical processing and storage.

Safety and Handling Procedures

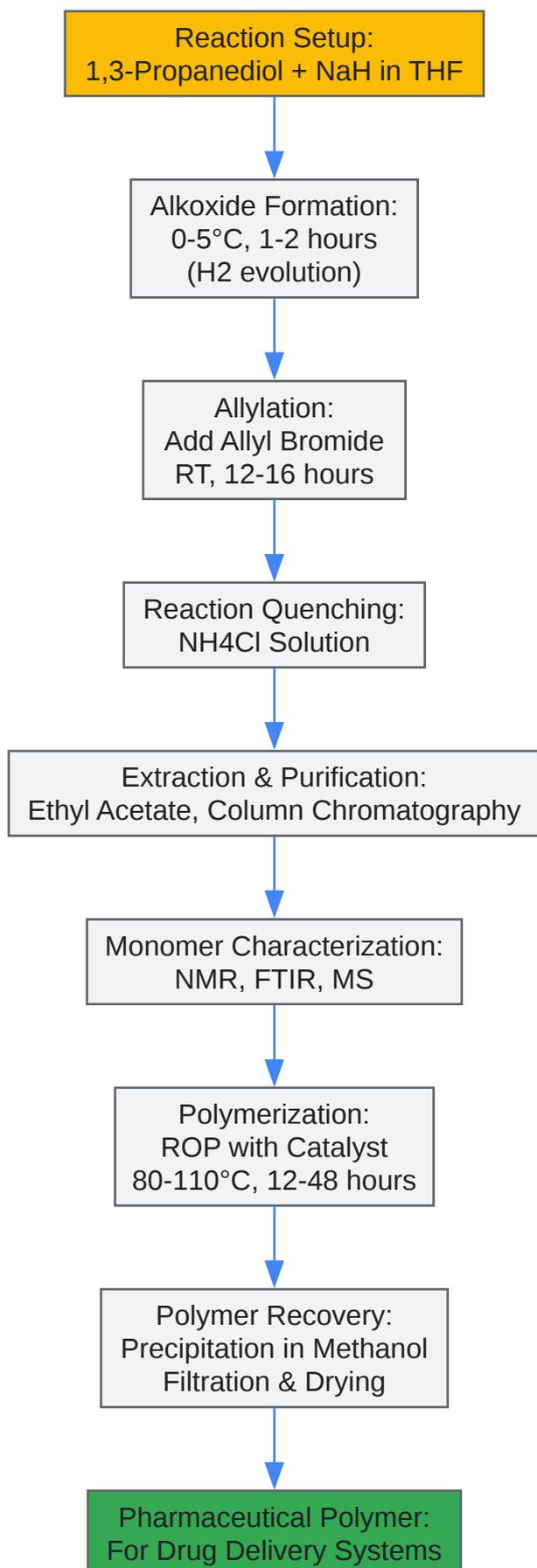
Standard operating procedures for working with **allyloxy propanol** in research and manufacturing environments emphasize comprehensive risk assessment and implementation of appropriate controls to ensure personnel safety and product quality. All handling should occur in **well-ventilated areas** with engineering controls such as fume hoods or local exhaust ventilation to maintain airborne concentrations below exposure limits, particularly given the compound's H319 (causes serious eye irritation) and H335 (may cause respiratory irritation) classifications [2]. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or face shield, and appropriate laboratory coats or protective clothing to prevent skin contact and eye exposure.

Emergency procedures should be clearly established and communicated, including instructions for eye contact (flush with plenty of water for several minutes, occasionally lifting upper and lower lids), skin contact (wash with soap and plenty of water), and inhalation (move to fresh air, rest in a position comfortable for breathing) [2]. Spill management protocols should address containment measures (using inert absorbent materials like vermiculite or sand), clean-up procedures, and proper disposal in accordance with local regulations. The **flammable nature** of **allyloxy propanol** (H227) necessitates storage away from ignition sources and oxidizing agents, preferably in tightly sealed containers under inert atmosphere at cool temperatures [2]. These comprehensive safety protocols ensure that pharmaceutical researchers and manufacturing personnel can work effectively with **allyloxy propanol** while minimizing potential health and safety risks.

Visual Workflows and Process Diagrams

Synthetic Pathway for Allyloxy Propanol Derivatives

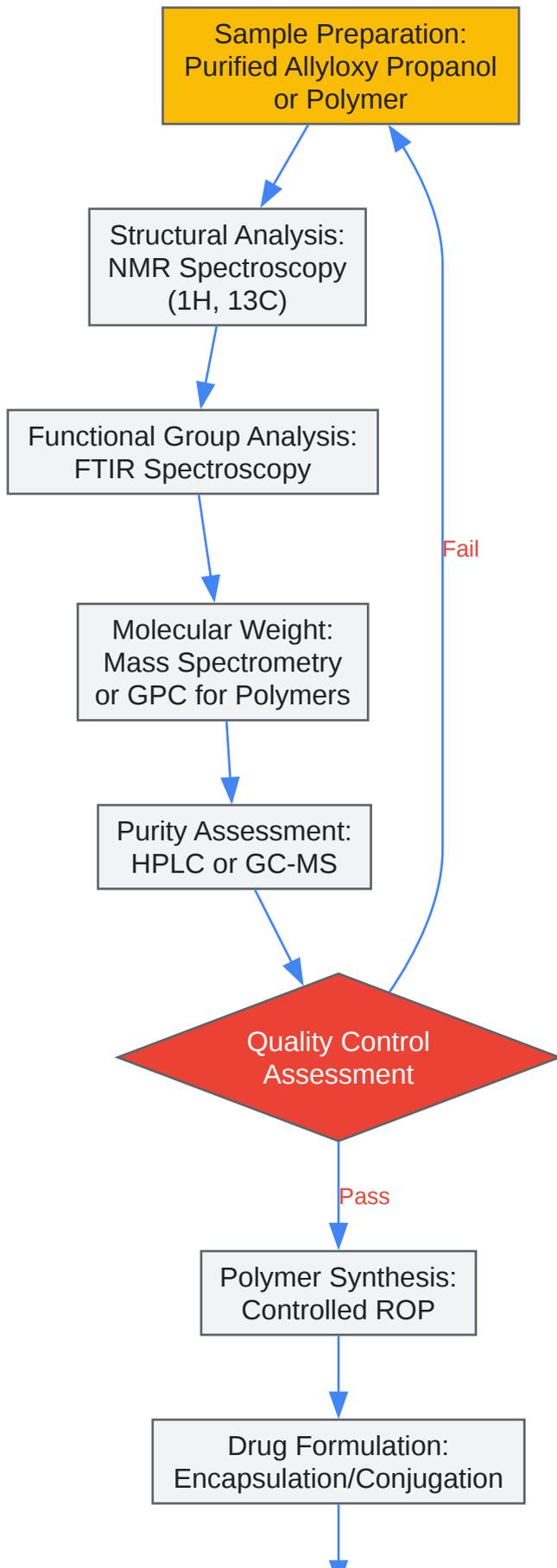
The synthetic route for producing pharmaceutical-grade **allyloxy propanol** derivatives involves sequential reactions with carefully controlled conditions to achieve high purity and yield. The following diagram illustrates the key stages in this process, from starting materials through to the final polymer product:

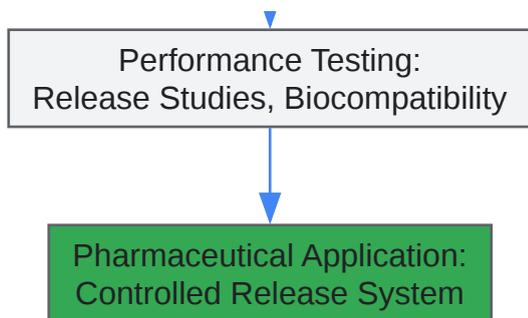


[Click to download full resolution via product page](#)

Experimental Workflow for Analysis and Application

The comprehensive characterization and application of **allyloxy propanol** in pharmaceutical development follows a systematic workflow to ensure material quality and performance. The following diagram outlines the key analytical processes and decision points:





[Click to download full resolution via product page](#)

Conclusion and Future Perspectives

Allyloxy propanol represents a **versatile chemical building block** with significant potential in advanced pharmaceutical manufacturing, particularly in the development of biodegradable polymers for controlled drug delivery. The compound's unique molecular structure, featuring both reactive allyl ether and hydroxyl functionalities, enables the synthesis of **specialized polymer systems** with tunable properties that can be customized for specific therapeutic applications. Well-established synthetic protocols allow for the efficient production of **allyloxy propanol** derivatives with purity levels suitable for pharmaceutical development, while comprehensive analytical methods ensure rigorous quality control throughout the manufacturing process.

Future developments in **allyloxy propanol** applications will likely focus on **advanced drug delivery platforms** with enhanced targeting capabilities and stimuli-responsive release mechanisms. The reactivity of the allyl group provides opportunities for further functionalization with targeting ligands, imaging agents, or environmentally sensitive moieties that respond to specific biological triggers. Additionally, the growing emphasis on **personalized medicine** may drive the development of **allyloxy propanol**-based polymer systems that can be tailored to individual patient needs, with adjustable release kinetics based on genetic profiles or disease states. As pharmaceutical manufacturing continues to evolve toward more sophisticated delivery technologies, **allyloxy propanol** and its derivatives are positioned to play an increasingly important role in the development of next-generation therapeutic systems that optimize drug efficacy, improve patient compliance, and minimize side effects through precise temporal and spatial control of drug release.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. CAS 6180-67-2 Allyloxy - Alfa Chemistry propanol [alfa-chemistry.com]
2. | 6180-67-2 ALLYLOXY PROPANOL [chemicalbook.com]
3. CN1313427C - 2- allyloxy -1,3-propylene alcohol and... - Google Patents [patents.google.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Allyloxy Propanol in Pharmaceutical Manufacturing]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b3715536#allyloxy-propanol-in-pharmaceutical-manufacturing\]](https://www.smolecule.com/products/b3715536#allyloxy-propanol-in-pharmaceutical-manufacturing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com